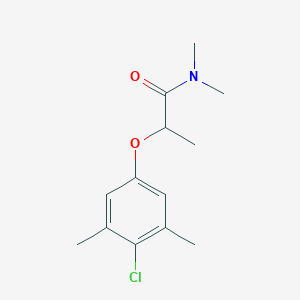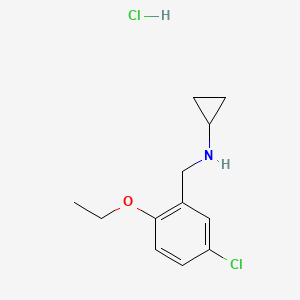![molecular formula C21H24N4 B5489263 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5489263.png)
2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine” is a complex organic molecule. It contains a phenylpiperidine structure, which is a common feature in a variety of pharmaceuticals . The molecule also contains an imidazole ring, which is a five-membered planar ring that is present in important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization or cycloaddition reaction . The phenyl group could be introduced through a Friedel-Crafts alkylation or a similar reaction . The imidazole ring could be formed through a condensation reaction or through the cyclization of a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a phenylpiperidine moiety and an imidazole ring attached to a pyridine ring . The presence of these rings suggests that the compound may exhibit aromaticity, which could have significant effects on its chemical behavior .Chemical Reactions Analysis
As a complex organic molecule, “2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine” would be expected to undergo a variety of chemical reactions. The phenylpiperidine moiety could undergo electrophilic aromatic substitution reactions, while the imidazole and pyridine rings could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and could also influence its solubility in various solvents . The compound’s reactivity could be influenced by the presence of the imidazole and pyridine rings, which could act as electron-rich sites for electrophilic attack .properties
IUPAC Name |
2-[1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-24-14-10-21(11-15-24,18-7-3-2-4-8-18)17-25-16-13-23-20(25)19-9-5-6-12-22-19/h2-9,12-13,16H,10-11,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPDJPUFPNUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN2C=CN=C2C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
![3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489227.png)

![(4aS*,8aR*)-6-(3-methyl-2-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489239.png)

![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine](/img/structure/B5489249.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![ethyl {1-[(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5489270.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B5489284.png)
![1-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-naphthol](/img/structure/B5489287.png)
![4-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5489293.png)